molecular formula C20H20N2O4 B2912962 1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate CAS No. 1351622-74-6

1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate

Cat. No.: B2912962
CAS No.: 1351622-74-6
M. Wt: 352.39
InChI Key: ITXMQMJCTLVLCX-UHFFFAOYSA-N
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Description

The target compound, 1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate, features a benzo[d]imidazole core substituted with a methyl group at the 1-position and an acetoxy group at the 5-position. The acetoxy group is further functionalized with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ether linkage.

Key structural attributes:

  • 1-Methyl substitution: Enhances metabolic stability compared to unsubstituted analogs .
  • Acetate ester linkage: May influence bioavailability and hydrolysis rates in vivo .
  • Dihydrobenzofuran moiety: A lipophilic bicyclic ether that could improve membrane permeability and target binding .

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-20(2)10-13-5-4-6-17(19(13)26-20)24-11-18(23)25-14-7-8-16-15(9-14)21-12-22(16)3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXMQMJCTLVLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)OC3=CC4=C(C=C3)N(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate is a derivative of benzimidazole that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound while referencing various studies that highlight its potential applications.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target compound exhibit significant activity against various pathogens, including bacteria and fungi.

  • Antibacterial Activity : Studies have shown that certain benzimidazole derivatives possess strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains like MRSA .
  • Antifungal Activity : The antifungal properties of benzimidazoles are also noteworthy. Compounds tested against Candida albicans showed promising results, with some derivatives achieving MIC values below 4 µg/mL .

Anticancer Activity

Benzimidazole derivatives have been investigated for their potential as anticancer agents. The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.

  • Cell Proliferation Inhibition : In vitro studies indicated that certain benzimidazole derivatives could significantly inhibit the proliferation of cancer cell lines, such as breast cancer cells (MDA-MB-436), with IC50 values ranging from 2.57 to 11.50 µM .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to enhanced cytotoxicity in cancer cells . Molecular docking studies suggest that these compounds may interact with key proteins involved in cell division and survival.

Table 1: Biological Activity Summary

Activity TypePathogen/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus< 1 µg/mL
AntifungalCandida albicans3.9 µg/mL
AnticancerMDA-MB-436 (breast cancer)2.57 µM
10.70 µM

Comparison with Similar Compounds

Physicochemical and Pharmacological Data Comparison

Compound Name (Source) Molecular Weight Key Substituents Melting Point (°C) Notable Properties
Target Compound ~414.45 (calc.) 1-Me, dihydrobenzofuran-acetate N/A High lipophilicity (estimated logP ~3.5)
Compound 8 () 379.29 1-Et, NO₂, CF₃ 244.9 Electrophilic, enzyme inhibition
Compound 28 () 454.48 Acetamide, benzodioxolane N/A IDO1 inhibitor, improved stability
Compound 2 () ~453.55 Butanoate, benzylamino N/A Enhanced BBB penetration
Compound (Candesartan ester) 454.48 Tetrazole, ethoxy N/A Angiotensin receptor antagonist

Key Research Findings

  • Synthetic Accessibility : The target’s dihydrobenzofuran-acetate group may require specialized coupling reagents, similar to methods in and for ether formation .
  • Metabolic Stability : The 1-methyl group and ester linkage suggest susceptibility to esterase hydrolysis, whereas amide analogs (e.g., Compound 28) show longer half-lives .
  • Target Selectivity : The dihydrobenzofuran moiety’s steric bulk may reduce off-target effects compared to benzodioxolane-containing compounds .

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